molecular formula C9H6O2 B134539 Norviburtinal CAS No. 85051-41-8

Norviburtinal

Cat. No.: B134539
CAS No.: 85051-41-8
M. Wt: 146.14 g/mol
InChI Key: VRMFZTBAWYVGGB-UHFFFAOYSA-N
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Description

Norviburtinal, also known as Cyclopenta[c]pyran-7-carboxaldehyde, is an organic compound with the molecular formula C9H6O2. It is a white to pale yellow solid with a distinctive bitter taste. This compound is characterized by its low solubility in water but is soluble in most organic solvents . This compound is primarily used as an intermediate in organic synthesis and has significant applications in chemical research .

Mechanism of Action

  • Target of Action Norviburtinal (chemical formula: C9H6O2) is an organic compound with a cyclopenta[c]pyran ring system and an aldehyde functional group at position 7 . Its specific primary targets remain unclear, but research suggests it exhibits cytotoxic activity against various cancer cell lines . Further studies are needed to identify these targets and their roles.
  • Mode of Action It may disrupt cell division or induce cell death pathways, leading to its cytotoxic effects .
  • Biochemical Pathways As an iridoid monoterpenoid, it might undergo reactions typical of terpenes, such as Diels-Alder cycloadditions or oxidation reactions involving the aldehyde group .
  • Pharmacokinetics

    • This compound has low solubility in water but dissolves in most organic solvents .

    Action Environment

    • Safety precautions are essential during handling due to its potential irritant properties .

Biochemical Analysis

Biochemical Properties

Norviburtinal plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a degradation product of catalpol during the processing of Radix Rehmanniae . This compound interacts with various biomolecules, including enzymes involved in the degradation process. The nature of these interactions involves the breakdown of catalpol into this compound, cataldehyde, and jiofuraldehyde under specific conditions such as high temperature and acidic pH . These interactions highlight the importance of this compound in the metabolic pathways of iridoid glycosides.

Cellular Effects

This compound exhibits notable effects on various types of cells and cellular processes. Studies have shown that this compound possesses cytotoxic activity against cancer cell lines, including melanoma . This compound influences cell function by inducing cytotoxicity, which may involve the disruption of cell signaling pathways and alterations in gene expression. The impact of this compound on cellular metabolism is evident from its ability to inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. This compound exerts its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, thereby disrupting normal cellular functions . Additionally, this compound may induce changes in gene expression, contributing to its cytotoxic effects on cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are influenced by factors such as temperature and pH. Studies have demonstrated that this compound is stable under specific conditions but may degrade into other compounds over time . Long-term effects of this compound on cellular function have been observed in in vitro studies, where prolonged exposure to the compound resulted in sustained cytotoxicity against cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that low doses of this compound may exhibit minimal cytotoxic effects, while higher doses can induce significant cytotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired cytotoxic effect. At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of iridoid glycosides. The compound is formed as a result of the breakdown of catalpol, which involves enzymatic reactions under specific conditions . This compound interacts with enzymes and cofactors involved in these metabolic pathways, influencing metabolic flux and metabolite levels. The presence of this compound in processed Radix Rehmanniae samples underscores its role in the metabolic processes of this traditional Chinese medicine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound may interact with cellular transporters that mediate its uptake and distribution across cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, particularly in the context of its cytotoxic effects on cancer cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its interaction with biomolecules and its subsequent cytotoxic effects . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norviburtinal can be synthesized through a multi-step process starting from cyclopentene. The initial step involves the bromination of cyclopentene in chloroform to produce bromocyclopentane. This intermediate is then reacted with hydrogen cyanide to form cyclopentene nitrile. The final steps involve heating and oxidation-reduction reactions to convert cyclopentene nitrile into this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: Norviburtinal, being an iridoid monoterpenoid, undergoes various chemical reactions typical of terpenes. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Norviburtinal is structurally similar to several other compounds, including:

  • Cerbinal (CAS#65597-42-4)
  • Cerberic acid (CAS#65597-44-6)
  • Jatairidoid A (CAS#1393577-29-1)
  • Jatairidoid B (CAS#1393577-30-4)
  • Isopinnatal

Uniqueness: this compound is unique due to its specific structure, which includes a cyclopenta[c]pyran ring system with an aldehyde functional group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

cyclopenta[c]pyran-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-5-8-2-1-7-3-4-11-6-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMFZTBAWYVGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C2C1=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327807
Record name Norviburtinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85051-41-8
Record name Norviburtinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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